molecular formula C17H15ClN2O3S B2477344 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868230-47-1

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2477344
CAS No.: 868230-47-1
M. Wt: 362.83
InChI Key: XWHFYIMBKACTGI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring The compound also contains a benzamide moiety, which is a benzene ring attached to an amide group

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.

    Coupling with Benzamide: The final step involves coupling the chlorinated and methylated benzothiazole with 2,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

    N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine: This compound has a similar benzothiazole core but differs in the substituents attached to the nitrogen atom.

    3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but with different substituents on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-4-7-12(18)15-14(9)19-17(24-15)20-16(21)11-6-5-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHFYIMBKACTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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